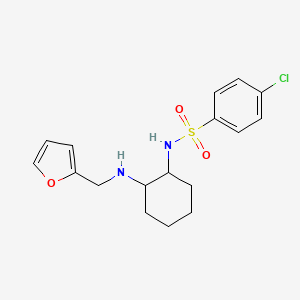

4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a sulfonamide group, and a furan ring, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine. This intermediate is then reacted with chlorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Sulfonylation of Amine Intermediates

The sulfonamide group is introduced via reaction of a cyclohexylamine derivative with 4-chlorobenzenesulfonyl chloride. For example:

-

Reaction :

Amine intermediate+4 chlorobenzenesulfonyl chlorideBase e g K2CO3)Target compound -

Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, THF) with bases like K2CO3 or Et3N at 0–25°C .

Functional Group Transformations

-

Chloro Substituent : The para-chloro group may undergo nucleophilic aromatic substitution (NAS) with amines or alkoxides under high-temperature conditions .

-

Furan Ring : The furan-2-ylmethyl group is susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature .

Hydrogenation of the Cyclohexyl Ring

The cyclohexylamine moiety can undergo catalytic hydrogenation to modify stereochemistry or reduce unsaturated bonds. For example:

Reductive Amination

The secondary amine group may participate in reductive amination with aldehydes/ketones:

-

Reagents : NaBH4, NaBH3CN, or H2/Pd

-

Example : Reaction with formaldehyde yields N-methyl derivatives .

Acid/Base Reactions

The sulfonamide NH is weakly acidic (pKa ~10–12) and can form salts with strong bases (e.g., NaOH) .

Nucleophilic Displacement

The sulfonamide sulfur can act as a leaving group under harsh conditions:

-

Reaction with Grignard Reagents :

R Mg X+Target compound→R SO2 substituted product

Cross-Coupling Reactions

The chloro and furan groups enable participation in metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Aryl boronic acid, K2CO3, DME | Biaryl derivatives |

| Buchwald-Hartwig | Pd2(dba)3 | Amines, Xantphos, toluene | N-aryl sulfonamides |

Degradation Pathways

-

Hydrolysis : The sulfonamide bond is stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl or H2SO4 at >100°C .

-

Oxidation : The furan ring oxidizes to maleic anhydride derivatives under strong oxidants (e.g., KMnO4) .

Biological and Pharmacological Reactivity

While not directly studied, analogs show:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is C19H23ClN2O2S, with a molecular weight of approximately 378.9 g/mol. The compound features a sulfonamide group, which is well-known for its diverse applications in antimicrobial and anti-inflammatory therapies.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial agent. Its mechanism of action often involves the inhibition of key bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making it valuable in the development of new antibiotics.

Case Study: Antimicrobial Activity

In a study assessing various sulfonamide derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Anticancer Research

Recent investigations have shown that this compound can induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase associated with apoptosis. This property suggests its potential as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.

Synthesis Methodology

The typical synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(furan-2-ylmethylamino)cyclohexylamine under basic conditions, often using solvents like dichloromethane or chloroform. This method ensures high yields and purity of the final product .

Wirkmechanismus

The mechanism by which 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N-(furan-2-ylmethyl)aniline

4-Chloro-2-((furan-2-ylmethyl)amino)benzoic acid

4-Chloro-N-(furan-2-ylmethyl)benzamide

Uniqueness: 4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide stands out due to its unique cyclohexyl group, which differentiates it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20ClN2O2S

- Molecular Weight : 320.85 g/mol

- IUPAC Name : this compound

The presence of the furan ring and sulfonamide group is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in this compound class .

2. Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. In vitro studies have suggested that compounds with similar functional groups can inhibit pro-inflammatory cytokines, which may provide therapeutic benefits in conditions like arthritis or other inflammatory diseases .

3. Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives possess anticancer properties. For example, a study on thiazole derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could enhance anticancer activity.

The mechanism of action for this compound likely involves inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The sulfonamide moiety can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, a key enzyme in the pathway .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antibacterial Efficacy : A comparative study showed that sulfonamide derivatives had enhanced activity against resistant bacterial strains when modified with furan rings, indicating a promising avenue for developing new antibiotics .

- Cytotoxicity Assessment : Research conducted on various cell lines indicated that modifications in the sulfonamide structure significantly impacted cytotoxicity, with some derivatives showing greater potency than established drugs like doxorubicin .

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUQRPLODPGAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.